molecular formula C17H27NO2 B4993288 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine

Cat. No.: B4993288
M. Wt: 277.4 g/mol
InChI Key: VZBUOZXVBVEACV-UHFFFAOYSA-N
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Description

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 3-methoxyphenoxy group

Preparation Methods

The synthesis of 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine typically involves the following steps:

    Formation of the hexyl chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the 3-methoxyphenoxy group: This step involves the reaction of the hexyl chain with 3-methoxyphenol under suitable conditions to form the 3-methoxyphenoxyhexyl intermediate.

    Cyclization to form the pyrrolidine ring: The final step involves the cyclization of the intermediate with a suitable nitrogen source to form the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[6-(3-chlorophenoxy)hexyl]pyrrolidine: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.

    1-[6-(3-methylphenoxy)hexyl]pyrrolidine: This compound features a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-19-16-9-8-10-17(15-16)20-14-7-3-2-4-11-18-12-5-6-13-18/h8-10,15H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUOZXVBVEACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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